molecular formula C21H17ClN4O3 B2837403 6-(3-chlorophenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112439-82-3

6-(3-chlorophenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2837403
CAS No.: 1112439-82-3
M. Wt: 408.84
InChI Key: MFAZHJMSVJSNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative featuring a 3-chlorophenyl group at position 6 and a substituted oxadiazole moiety linked via an ethyl chain at position 2. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities . The incorporation of the 1,2,4-oxadiazolyl group enhances metabolic stability and binding affinity to biological targets due to its electron-deficient aromatic character . The 2-methoxyphenyl substituent on the oxadiazole ring may further modulate lipophilicity and pharmacokinetic properties, as methoxy groups are often employed to improve solubility and membrane permeability .

Synthetic routes for analogous pyridazinones involve nucleophilic substitution reactions under basic conditions (e.g., using anhydrous potassium carbonate in acetone), as demonstrated for structurally related compounds . However, the specific synthesis protocol for this compound remains undocumented in the provided literature.

Properties

IUPAC Name

6-(3-chlorophenyl)-2-[2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-8-3-2-7-16(18)21-23-19(29-25-21)11-12-26-20(27)10-9-17(24-26)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAZHJMSVJSNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of this compound, a comparative analysis with three classes of analogs is provided below:

Table 1: Structural and Pharmacological Comparison

Compound Class Key Structural Features Pharmacological Activity Pharmacokinetic Properties (SwissADME) Reference
Target Compound 3-Chlorophenyl, 1,2,4-oxadiazole, methoxy Not reported in provided evidence Predicted high lipophilicity (LogP >3)
Quinazolin-4-ones (e.g., SPC-III Br) Triazin-yl, dibromo substituents Antibacterial (vs. Salmonella typhi), anti-HIV Cytotoxic in MT-4 cells; moderate solubility
Triazolo-Thiadiazines (e.g., Reference in ) Dichlorophenyl, pyrazolyl, carboxylic acid Anti-inflammatory (vs. celecoxib) LogP ≈2.5; high GI absorption
Pyridazine Derivatives (e.g., ) Dichlorophenyl, methoxyphenyl, pyrazolyl Not reported Commercially available; undefined ADME

Key Findings:

Antibacterial Activity : Quinazolin-4-ones (e.g., SPC-III Br) exhibit antibacterial potency comparable to ciprofloxacin (10 µg/mL vs. 100 µg/mL), suggesting that halogenated aryl groups enhance microbial targeting . The target compound’s 3-chlorophenyl group may confer similar activity, but empirical data are lacking.

Anti-Inflammatory Potential: Triazolo-thiadiazines with dichlorophenyl groups demonstrate anti-inflammatory activity comparable to celecoxib, a COX-2 inhibitor. This highlights the role of halogenated aromatic systems in modulating cyclooxygenase interactions .

Notes and Implications

Synthetic Challenges : The ethyl-linked oxadiazole group in the target compound may complicate synthesis due to steric hindrance during cyclization steps. highlights the utility of potassium carbonate in facilitating analogous substitutions .

Substituent Effects : The 2-methoxyphenyl group could enhance metabolic stability compared to unsubstituted oxadiazoles, as methoxy groups resist oxidative degradation .

Research Gaps: No direct data on the biological activity or ADME properties of the target compound are available in the provided evidence. Further studies should prioritize in vitro assays (e.g., antimicrobial, anti-inflammatory) and molecular docking to validate target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.